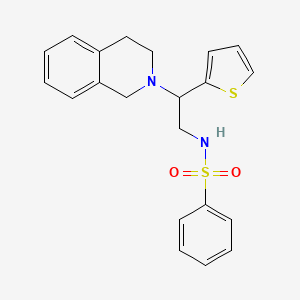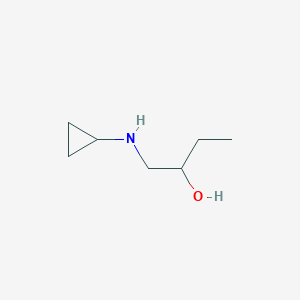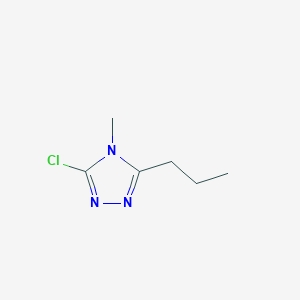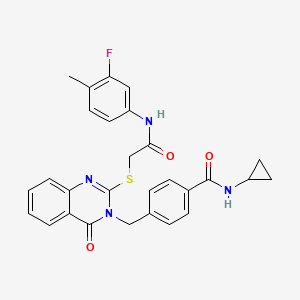![molecular formula C26H28N6O3S B2490484 N-(2-{[6-({[(2,4,6-triméthylphényl)carbamoyl]méthyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]éthyl}-4-méthoxybenzamide CAS No. 872995-59-0](/img/structure/B2490484.png)
N-(2-{[6-({[(2,4,6-triméthylphényl)carbamoyl]méthyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]éthyl}-4-méthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a synthetic organic compound featuring a complex structure that includes triazolo, pyridazinyl, and benzamide functionalities. This multifaceted compound is primarily utilized in various scientific research domains, including chemistry, biology, medicine, and industry, due to its unique chemical properties and potential biological activities.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is used as a building block for synthesizing more complex molecules, exploring reaction mechanisms, and studying molecular interactions.
Biology: In biological research, this compound serves as a probe to study enzyme inhibition, receptor binding, and cellular uptake mechanisms due to its diverse functional groups and potential bioactivity.
Medicine: In medicine, it is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. Preclinical studies focus on understanding its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industry: Industrially, it can be used in the development of novel materials, catalysts, and pharmaceuticals, leveraging its unique structural attributes and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide typically involves multiple steps that can include the following general reaction pathway:
Formation of the [1,2,4]triazolo[4,3-b]pyridazin core: : This step generally involves the cyclization of appropriate starting materials under controlled conditions, often using cyclization reagents like thionyl chloride or other dehydrating agents.
Introduction of the mesitylamino group: : This can be accomplished through nucleophilic substitution reactions, where mesitylamine reacts with an electrophilic intermediate.
Attachment of the oxoethyl group: : Achieved by reacting the mesitylamino-substituted triazolo-pyridazin intermediate with oxoethylating agents such as chloroacetyl chloride.
Formation of the final compound: : This involves linking the triazolo-pyridazin core to the methoxybenzamide moiety through thioether bond formation, typically using thiolating reagents.
Industrial Production Methods: On an industrial scale, the synthesis of such complex molecules often requires optimization of reaction conditions to improve yield and purity. Methods may involve the use of continuous flow reactors for better control over reaction parameters, scaling up from laboratory conditions while ensuring reproducibility and safety. Advanced purification techniques such as crystallization, chromatography, and recrystallization are employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation reactions, especially at the thioether linkage, forming sulfoxides or sulfones under suitable oxidizing conditions such as using hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : Reduction reactions may involve the conversion of the oxo group to hydroxyl groups using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at various positions of the molecule, such as the mesitylamino or benzamide moieties, often facilitated by reagents like sodium hydride or strong bases.
Common Reagents and Conditions: Common reagents include cyclization agents like thionyl chloride, nucleophilic agents like mesitylamine, oxoethylating agents such as chloroacetyl chloride, and various oxidizing and reducing agents mentioned above. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and solvent systems that are compatible with each reaction step.
Major Products Formed from These Reactions: Major products formed include sulfoxides, sulfones, hydroxyl derivatives, and substituted derivatives depending on the specific reactions and reagents used. These products can exhibit varied biological activities and further utility in scientific research.
Mécanisme D'action
Molecular Targets and Pathways Involved: The compound’s mechanism of action often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Detailed studies elucidate pathways such as apoptosis induction in cancer cells, anti-inflammatory signaling cascades, and antimicrobial activity mechanisms.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Comparing N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide with similar compounds such as other triazolo-pyridazin derivatives highlights its unique functionalities and bioactivities.
List of Similar Compounds:Triazolo[4,3-b]pyridazin derivatives: : Varied substitutions on the triazolo or pyridazin rings result in different bioactivities.
Mesitylamino-substituted compounds: : Different substituents on the mesitylamino moiety alter physicochemical properties and biological activity.
Methoxybenzamide derivatives: : Variations in the benzamide ring and substitutions influence therapeutic potential and chemical reactivity.
The distinctiveness of N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide lies in its unique combination of functional groups, providing a versatile scaffold for a range of scientific applications.
Propriétés
IUPAC Name |
4-methoxy-N-[2-[6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3S/c1-16-13-17(2)25(18(3)14-16)28-23(33)15-36-24-10-9-21-29-30-22(32(21)31-24)11-12-27-26(34)19-5-7-20(35-4)8-6-19/h5-10,13-14H,11-12,15H2,1-4H3,(H,27,34)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULIRGNUPIZAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(5-chloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylphenyl]-3-methylbenzamide](/img/structure/B2490408.png)


![2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2490411.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2490418.png)
![N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2490419.png)
![2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2490423.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2490424.png)
